(E)-3-cyclopropyl-2-methylacrylic acid
Description
(E)-3-Cyclopropyl-2-methylacrylic acid is an α,β-unsaturated carboxylic acid characterized by a cyclopropyl substituent at the β-position and a methyl group at the α-position in the E (trans) configuration. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in organic synthesis and pharmaceutical research. The cyclopropyl ring introduces strain, which may enhance reactivity in cycloaddition or polymerization reactions, while the methyl group modulates steric bulk and electronic effects on the conjugated system.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-cyclopropyl-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(7(8)9)4-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFNNDPCQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1CC1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyclopropyl-2-methylacrylic acid typically involves the reaction of cyclopropylcarbinol with methacrylic acid under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-3-cyclopropyl-2-methylacrylic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyclopropyl-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol group.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and substituted cyclopropyl derivatives.
Scientific Research Applications
(E)-3-cyclopropyl-2-methylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-cyclopropyl-2-methylacrylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Acidity (pKa): Methacrylic acid (pKa ≈ 4.65): Methyl group slightly donates electrons, reducing acidity compared to acrylic acid. (E)-3-Cyclopropyl-2-methylacrylic acid: Cyclopropyl’s inductive electron-withdrawing effect may lower pKa relative to methacrylic acid. (E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid: Cyano group strongly withdraws electrons, leading to significantly lower pKa (~1.5–2.5) .
Stability and Reactivity:
Spectroscopic Data:
- ¹H-NMR: Cyclopropyl protons in (E)-3-cyclopropyl-2-methylacrylic acid exhibit characteristic splitting patterns (e.g., δ 1.0–1.5 ppm for cyclopropyl CH₂) distinct from cyclohexyl (δ 1.2–2.0 ppm) or aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C-NMR: The cyclopropyl carbons resonate at δ 8–15 ppm, whereas cyclohexyl carbons appear at δ 20–35 ppm .
Biological Activity
(E)-3-cyclopropyl-2-methylacrylic acid is an organic compound notable for its unique structure, which includes a cyclopropyl group attached to an acrylic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
- IUPAC Name : (E)-3-cyclopropyl-2-methylprop-2-enoic acid
- Molecular Formula : C₇H₁₀O₂
- CAS Number : 1399672-44-6
The compound's structure contributes to its reactivity and interaction with biological systems. The cyclopropyl group can induce strain within the molecular framework, potentially affecting binding affinities with biological targets.
The biological activity of (E)-3-cyclopropyl-2-methylacrylic acid primarily involves interactions with enzymes and receptors. The mechanism may include:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Binding : It may bind to specific receptors, triggering physiological responses.
Biological Activity Studies
Research on the biological activity of (E)-3-cyclopropyl-2-methylacrylic acid has revealed several important findings:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on (E)-3-cyclopropyl-2-methylacrylic acid is limited, its structural analogs have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Research suggests that acrylic acids can modulate inflammatory responses, which may extend to (E)-3-cyclopropyl-2-methylacrylic acid. In vitro studies could explore this potential further.
- Cytotoxicity : Preliminary assessments of cytotoxic effects on cancer cell lines indicate that compounds in this class may influence cell viability, warranting further investigation into their therapeutic potential.
Study 1: Antimicrobial Activity
A study focused on the synthesis of cyclopropyl-containing acrylic acids demonstrated that these compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. While (E)-3-cyclopropyl-2-methylacrylic acid was not the primary focus, its structural similarities suggest potential efficacy in similar applications.
Study 2: In Vitro Cytotoxicity
In a recent investigation into the cytotoxic effects of various acrylic acids on human cancer cell lines, compounds structurally related to (E)-3-cyclopropyl-2-methylacrylic acid showed varying degrees of cytotoxicity. The study employed MTT assays to assess cell viability post-treatment, indicating a need for further exploration of this compound's effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cyclopropylacrylic Acid | Cyclopropyl + Acrylic | Antimicrobial |
| Methacrylic Acid | Acrylic | Polymerization precursor |
| Cyclopropylmethanol | Cyclopropyl + Alcohol | Solvent and reagent |
The comparison highlights the unique position of (E)-3-cyclopropyl-2-methylacrylic acid in terms of both structure and potential applications.
Future Directions
Further research is essential to fully elucidate the biological activities and mechanisms of action associated with (E)-3-cyclopropyl-2-methylacrylic acid. Potential areas for investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with specific biological targets.
- Formulation Development : To explore its use in drug formulations or as a building block for more complex therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
